2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 166.18 g/mol. This compound is notable for its unique structure, which features a cyclopropane ring substituted with an imidazole moiety. It is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) in its structure. The compound has been assigned the CAS number 1550004-50-6, which is used for identification in chemical databases and regulatory environments .
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through various methods, often involving multi-step organic reactions. One common approach involves the cyclization of appropriate precursors that contain both cyclopropane and imidazole components.
A typical synthetic route may involve:
Each step requires careful control of reaction conditions (temperature, solvents, catalysts) to optimize yield and purity .
The molecular structure of 2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid features:
The compound's structural data can be summarized as follows:
The compound's structure can be represented in various formats, including SMILES notation: CN1C=NC=C1C(C(=O)O)C1CC1.
2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is involved in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties of both the imidazole and cyclopropane groups, allowing it to engage in diverse synthetic transformations that are valuable in medicinal chemistry .
The mechanism of action for compounds like 2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid often involves interactions at the molecular level with biological targets:
Studies indicate that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .
The compound exhibits typical behavior for carboxylic acids, including:
Relevant data on solubility indicates that compounds with similar structures are generally soluble in polar solvents like water and methanol due to their polar functional groups .
2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has several potential applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: